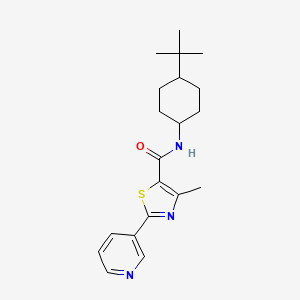
N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
説明
N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BCTC and is known for its ability to selectively block a specific type of ion channel called the transient receptor potential cation channel subfamily V member 1 (TRPV1).
作用機序
BCTC selectively blocks N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels by binding to a specific site on the channel protein. N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels are activated by various stimuli, including heat, capsaicin, and acid, and are responsible for transmitting pain signals to the brain. By blocking these channels, BCTC reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects. In animal models, BCTC has been shown to reduce pain sensitivity, inflammation, and itch. BCTC has also been shown to have antitumor effects in certain types of cancer cells. However, more research is needed to fully understand the effects of BCTC on the human body.
実験室実験の利点と制限
One advantage of using BCTC in lab experiments is its selectivity for N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels. This allows researchers to specifically target these channels and study their function in various biological processes. However, one limitation of using BCTC is its potential off-target effects on other ion channels. This can lead to unintended consequences and affect the interpretation of experimental results.
将来の方向性
There are several future directions for BCTC research. One area of interest is the development of more potent and selective N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channel blockers. Another area of interest is the investigation of BCTC's potential use in treating other conditions such as inflammation and cancer. Additionally, more research is needed to fully understand the effects of BCTC on the human body and to determine its safety and efficacy as a therapeutic agent.
In conclusion, BCTC is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in pain management and other conditions. Its selectivity for N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels makes it a valuable tool for studying the function of these channels in various biological processes. However, more research is needed to fully understand the effects of BCTC on the human body and to determine its safety and efficacy as a therapeutic agent.
科学的研究の応用
BCTC has been extensively studied for its potential therapeutic applications in pain management. N-(4-tert-butylcyclohexyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide channels are known to play a critical role in nociception, and blocking these channels with BCTC has been shown to reduce pain sensation in animal models. BCTC has also been studied for its potential use in treating other conditions such as itch, inflammation, and cancer.
特性
IUPAC Name |
N-(4-tert-butylcyclohexyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-13-17(25-19(22-13)14-6-5-11-21-12-14)18(24)23-16-9-7-15(8-10-16)20(2,3)4/h5-6,11-12,15-16H,7-10H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCLYJYBZMBSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3CCC(CC3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylcyclohexyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4675414.png)
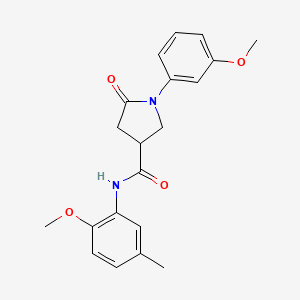

![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4675435.png)
![7-tert-butyl-2-(2-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675440.png)
![3-({[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4675451.png)
amine dihydrochloride](/img/structure/B4675459.png)
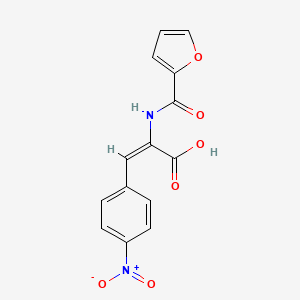
![2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4675480.png)
![7-(3-nitrobenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4675481.png)
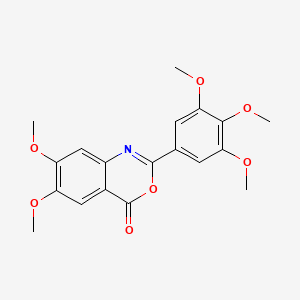
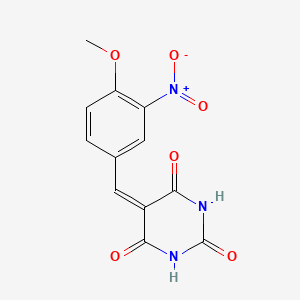
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)